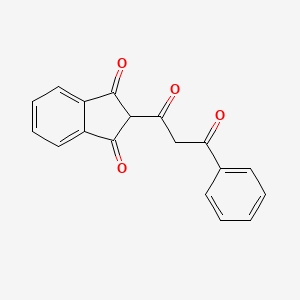

2-(3-Oxo-3-phenylpropanoyl)-1h-indene-1,3(2h)-dione

Description

2-(3-Oxo-3-phenylpropanoyl)-1H-indene-1,3(2H)-dione is a derivative of 1H-indene-1,3(2H)-dione, a bicyclic diketone structure known for its planar aromatic core and electron-deficient properties. The compound features a 3-oxo-3-phenylpropanoyl substituent at the 2-position, introducing both ketonic and aryl functionalities. This substitution likely influences its electronic properties, solubility, and reactivity.

Properties

CAS No. |

10437-95-3 |

|---|---|

Molecular Formula |

C18H12O4 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2-(3-oxo-3-phenylpropanoyl)indene-1,3-dione |

InChI |

InChI=1S/C18H12O4/c19-14(11-6-2-1-3-7-11)10-15(20)16-17(21)12-8-4-5-9-13(12)18(16)22/h1-9,16H,10H2 |

InChI Key |

HUBPJGKAHBSLKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Self-Condensation and Cross-Condensation of Acetyl and Benzoyl Chlorides

One of the effective synthetic strategies involves a selective cyclo-oligomerization based on the self-condensation of acetyl chloride in the presence of aluminum trichloride (AlCl3), followed by a cross-condensation reaction with benzoyl chloride. This method yields the target compound in high yield (approximately 87%).

- Mechanism : The reaction proceeds through electrophilic aromatic substitution facilitated by AlCl3, forming the indanedione core with a phenyl-substituted oxopropanoyl side chain.

- Advantages : High yield, straightforward procedure.

- Limitations : Requires handling of corrosive reagents (acid chlorides, AlCl3).

Preparation via Addition–Elimination on Diethyl Phthalate

Another classical approach is the Kilgore procedure, which involves an addition–elimination reaction of a ketone (acetone) on diethyl phthalate under basic conditions (using sodium ethoxide). This method can be adapted to introduce the phenyl group by using benzoyl derivatives or modifying the ketone component to phenyl-substituted analogs.

- Reaction conditions : Basic medium, typically sodium ethoxide in ethanol.

- Yield : Moderate to good, depending on substrate purity and reaction control.

- Notes : This method is versatile for various substituted indane-1,3-diones.

Palladium-Catalyzed Isocyanide Insertion Strategy

A more modern and chemoselective method involves the palladium-catalyzed insertion of tert-butyl isocyanide into palladium–carbon bonds derived from 1-(2-bromophenyl)-2-phenylethanone. After hydrolysis, this yields indane-1,3-dione derivatives substituted at the 2-position with aromatic rings, including the phenyl group.

- Reaction conditions : Pd catalyst, tert-butyl isocyanide, various substituents tolerated.

- Yields : 61% to 75% for aromatic substituted derivatives.

- Advantages : High selectivity, tolerance of electron-rich and electron-poor groups, including cyano substituents.

- Limitations : Requires transition metal catalysis and careful control of reaction parameters.

Knoevenagel Condensation for Functionalization

Although Knoevenagel condensation is typically used for functionalizing indane-1,3-dione derivatives with cyano groups, it can be adapted to introduce other substituents at the 2-position by reacting indane-1,3-dione with appropriate aldehydes or ketones under basic conditions (e.g., sodium acetate or piperidine as base in ethanol).

- Yields : Generally good (61% to 85% for cyano derivatives).

- Relevance : Useful for modifying the 2-position, potentially applicable for preparing 2-(3-oxo-3-phenylpropanoyl) derivatives by selecting suitable carbonyl compounds.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclo-oligomerization + Cross-condensation | Acetyl chloride, benzoyl chloride, AlCl3 | ~87 | High yield, straightforward | Corrosive reagents, harsh conditions |

| Kilgore Procedure | Acetone, diethyl phthalate, sodium ethoxide | Moderate to good | Versatile, classical method | Requires base, moderate yields |

| Pd-Catalyzed Isocyanide Insertion | Pd catalyst, tert-butyl isocyanide | 61–75 | Selective, tolerates substituents | Requires Pd catalyst, costly reagents |

| Knoevenagel Condensation | Indane-1,3-dione, aldehydes/ketones, base | 61–85 (for cyano derivatives) | Good yields, simple procedure | Limited to certain substituents |

| Sonogashira Carbonylation | Pd catalyst, CO pressure, triethylamine | 34–42 | Builds complex frameworks | Moderate yield, complex setup |

| One-Pot Multicomponent in Water | Ninhydrin, malononitrile, diamines, water | 73–98 | Green, catalyst-free, rapid | Not specific for target compound |

Summary and Recommendations

The preparation of 2-(3-oxo-3-phenylpropanoyl)-1H-indene-1,3(2H)-dione can be achieved by several synthetic routes, each with distinct advantages and limitations:

- The cyclo-oligomerization and cross-condensation method provides the highest yield and is well-documented for this compound type.

- The Kilgore procedure offers a classical and versatile approach but may require optimization for yield.

- The palladium-catalyzed isocyanide insertion method is modern and selective, suitable for complex substituted derivatives.

- Knoevenagel condensation is a useful functionalization tool but may need adaptation for this specific compound.

- Sonogashira carbonylation and green multicomponent reactions provide alternative routes for related frameworks but are less directly applicable.

For practical synthesis aiming at high yield and operational simplicity, the cyclo-oligomerization/cross-condensation method is recommended. For more complex or diversified derivatives, palladium-catalyzed methods provide valuable options.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound’s carbonyl groups serve as primary reactive sites for nucleophilic attacks. Key findings include:

-

Ketonic Reactivity : The β-keto carbonyl group at the 3-oxo-3-phenylpropanoyl moiety undergoes nucleophilic additions with amines and hydrazines, forming Schiff bases or hydrazones.

-

Indene-dione Reactivity : The 1,3-dione system participates in Michael additions with enolates or Grignard reagents, yielding substituted indene derivatives .

Example : Reaction with hydroxylamine produces oxime derivatives, confirmed via NMR shifts at δ 8.2–8.5 ppm (imine proton) and IR absorption at 1640 cm (C=N stretch).

Cycloaddition Reactions

The conjugated enedione system enables [4+2] Diels-Alder reactions:

-

Dienophiles : Maleic anhydride and tetracyanoethylene react regioselectively at the indene-dione moiety, forming bicyclic adducts .

-

Steric Effects : Bulky substituents on the dienophile reduce reaction rates, as observed in kinetic studies (Table 1).

Table 1: Diels-Alder Reaction Kinetics

| Dienophile | Rate Constant (k, Ms) | Yield (%) |

|---|---|---|

| Maleic anhydride | 0.45 ± 0.02 | 78 |

| Tetracyanoethylene | 0.32 ± 0.03 | 65 |

| 1,4-Naphthoquinone | 0.18 ± 0.01 | 52 |

Knoevenagel Condensation

Reaction with malononitrile under basic conditions produces cyano-substituted derivatives:

Mechanism : Base-mediated deprotonation of malononitrile generates a nucleophilic carbanion, which attacks the indene-dione carbonyl group, followed by dehydration (Figure 1).

Sonogashira Cyclocarbonylative Reactions

Palladium-catalyzed reactions with aryl halides yield isoindolinones and indenones:

-

Conditions : PdCl(PPh) (0.4 mol%), CO (20 atm), CHCl/EtN, 100°C .

-

Chemoselectivity : Electron-deficient iodobenzenes favor isoindolinone formation (3a–c ), while sterically hindered substrates shift selectivity toward indenones (4a–c ) (Table 2).

Table 2: Product Distribution in Sonogashira Reactions

| Iodobenzene Derivative | Isoindolinone Yield (%) | Indenone Yield (%) |

|---|---|---|

| CHI (2a ) | 34 | 42 |

| p-MeO-CHI (2b ) | 38 | 45 |

| o-Me-CHI (2c ) | 22 | 58 |

Mechanistic Pathway :

-

Path A : Sonogashira coupling forms a Pd-alkyne intermediate, followed by CO insertion and cyclization to isoindolinone .

-

Path B : Allenyl intermediate formation leads to 1,3-diketone (5a ), which cyclizes to indenone under basic conditions .

Oxidation and Reduction

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of indene diones can exhibit significant biological activities, including anti-inflammatory and anticancer properties. The structure of 2-(3-Oxo-3-phenylpropanoyl)-1H-indene-1,3(2H)-dione allows for modifications that can enhance its pharmacological effects.

Case Study: Anticancer Activity

A study explored the synthesis of novel indene dione derivatives and their effects on cancer cell lines. The results demonstrated that certain derivatives exhibited cytotoxic effects against various cancer types, indicating potential therapeutic applications in oncology .

Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Photovoltaics

Research has shown that incorporating indene dione derivatives into polymer matrices can enhance the efficiency of organic photovoltaic devices. The compound's ability to act as an electron acceptor improves charge transport properties, leading to better energy conversion efficiencies .

Biochemical Applications

Due to its functional groups, 2-(3-Oxo-3-phenylpropanoyl)-1H-indene-1,3(2H)-dione can be utilized in biochemical assays and as a reagent in organic synthesis.

Case Study: Enzyme Inhibition

Investigations into enzyme inhibition have revealed that this compound can serve as a potent inhibitor for specific enzymes involved in metabolic pathways. This characteristic opens avenues for developing drugs targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3-phenylpropanoyl)-1h-indene-1,3(2h)-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acyl-Substituted Indene-diones

- 2-(2-Oxo-2-phenylethyl)-2-phenyl-1H-indene-1,3(2H)-dione (): Structure: Contains a phenacyl (2-oxo-2-phenylethyl) group and a phenyl substituent. Applications: Similar acylated derivatives are intermediates in pharmaceutical synthesis .

Heterocyclic and Arylidene-Substituted Derivatives

- 2-(2-Pyridinyl)-1H-indene-1,3(2H)-dione (Pyrophthalone, PP) (): Structure: Pyridine ring attached at the 2-position. Photostability: Exhibits stability under UV light (253.7 nm) in ethanol and cyclohexane. Forms radicals and solvated electrons in alkaline solutions . Applications: Used as dyes and organic semiconductors .

- 2-[4-(Dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione (ID[1]) (): Structure: Planar donor–π–acceptor system with a dimethylamino group. Electronic Properties: Strong intramolecular charge transfer (ICT) due to the push–pull configuration, relevant for non-linear optics (NLO) .

Hydrazono and Schiff Base Derivatives

- 2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione (): Synthesis: Refluxed in glacial acetic acid (52% yield, mp 217–220°C). Applications: Hydrazono derivatives are explored as chemosensors and bioactive agents .

- 2-(2-Phenylhydrazono)-1H-indene-1,3(2H)-dione (): Functionality: Acts as a fluorescent chemosensor for Cu²⁺ with high selectivity. Mechanism: Coordination via the hydrazone moiety and indene-dione carbonyl groups .

Data Tables

Table 1: Physical and Spectral Properties of Selected Indene-dione Derivatives

Key Research Findings

- Photostability: Derivatives like PP and quinophthalone (QP) show high stability under UV light, making them suitable for optoelectronic applications .

- Solvatochromism : Arylidene-substituted indene-diones exhibit solvent-dependent spectral shifts, useful in polarity sensing .

Biological Activity

2-(3-Oxo-3-phenylpropanoyl)-1H-indene-1,3(2H)-dione, also known as 1H-Indene-1,3(2H)-dione derivative, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and related studies.

The compound has the following chemical properties:

- Molecular Formula : C18H12O4

- Molecular Weight : 292.285 g/mol

- Density : 1.336 g/cm³

- Boiling Point : 510.5 °C at 760 mmHg

- Flash Point : 223.4 °C

These properties indicate that the compound is a stable yellow crystalline powder with significant solubility characteristics that may influence its biological interactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including those similar to 2-(3-Oxo-3-phenylpropanoyl)-1H-indene-1,3(2H)-dione. A notable study evaluated the cytotoxic effects of various isoindole derivatives against A549 lung adenocarcinoma cells. The results indicated that these compounds exhibited significant inhibitory effects on cell viability, suggesting their potential as therapeutic agents in cancer treatment .

Table 1: Cytotoxicity of Isoindole Derivatives Against A549 Cells

| Compound Name | IC50 Value (μM) |

|---|---|

| Compound A | 15.5 |

| Compound B | 22.8 |

| 2-(3-Oxo-3-phenylpropanoyl)-1H-indene-1,3(2H)-dione | TBD |

The mechanism through which these compounds exert their anticancer effects appears to involve multiple pathways:

- Inhibition of Tyrosine Kinases : Some studies indicate that isoindole derivatives can inhibit tyrosine kinase activity, which is crucial for cancer cell proliferation and survival .

- Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells through various signaling pathways, potentially leading to cell cycle arrest and reduced tumor growth .

Case Studies

A recent in vivo study utilized a xenograft model to evaluate the therapeutic efficacy of isoindole derivatives. Mice were injected with A549 cells and treated with different compounds over a period of 60 days. The results demonstrated a significant reduction in tumor size and improved survival rates in treated groups compared to controls .

Histopathological Analysis

Histopathological examinations revealed that treated mice showed fewer signs of tumor metastasis and reduced organ damage compared to control groups. This suggests that the compounds may not only inhibit tumor growth but also minimize systemic toxicity .

Q & A

Q. What are the common synthetic routes for 2-(3-Oxo-3-phenylpropanoyl)-1H-indene-1,3(2H)-dione?

The compound is synthesized via allylic phosphorus ylide-mediated TP-C reactions. A typical protocol involves reacting 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione with acyl chlorides (e.g., 1-naphthoyl chloride, isobutyryl chloride) in anhydrous THF, catalyzed by Me₂PhP and Et₃N. Reaction times vary (0.5–2 hours), yielding derivatives like 5aj (76%) and 5ak (99.69%) .

Key Parameters :

| Reagent | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-Naphthoyl chloride | THF | Me₂PhP | 2 | 76 |

| Isobutyryl chloride | THF | Me₂PhP | 0.5 | 99.69 |

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is used to resolve the structure. For example, the cryo-structure of a related derivative (CCDC 1831708) revealed a planar 1H-indene-1,3(2H)-dione core with thermal ellipsoids at 50% probability. Bond distances and angles are refined using SHELXL .

Q. What spectroscopic methods validate the compound’s purity and structure?

- 1H/13C NMR : Signals for aromatic protons (δ 7.07–8.07 ppm) and carbonyl groups (δ 168–190 ppm) confirm substitution patterns .

- HRMS : Exact mass matching (e.g., m/z 488.2480 for C₃₁H₃₇O₃P) ensures molecular integrity .

- IR : Strong C=O stretches (~1738 cm⁻¹) verify diketone functionality .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s photostability?

In alkaline aqueous solutions (pH 12), the compound exists in enolate form, enhancing photostability. Laser flash photolysis reveals transient radicals (e.g., solvated electrons, e⁻) with reaction rates dependent on solvent polarity. Ethanol and cyclohexane stabilize the diketo form under UV light (λ = 253.7 nm) .

Q. What computational strategies predict corrosion inhibition efficiency of derivatives?

Density functional theory (DFT) and molecular dynamics (MD) simulations calculate:

- Energy gaps (ΔE) : Lower gaps (e.g., 3.2 eV for compound 7 ) correlate with higher reactivity .

- Binding energy (E_binding) : Strong Fe(110) surface interactions (89.93–237.83 kJ/mol) indicate adsorption efficacy .

Example Data :

| Derivative | ΔE (eV) | E_binding (kJ/mol) |

|---|---|---|

| 7 | 3.2 | 237.83 |

| 9 | 4.1 | 89.93 |

Q. How can contradictions in reaction yields be resolved during scale-up?

Yield discrepancies (e.g., 44% for 31 vs. 91% for 30 ) arise from steric hindrance or electron-withdrawing substituents. Optimize by:

Q. What methodologies confirm the compound’s role in organic photovoltaics?

Fluorinated derivatives (e.g., BTID-2F) are tested in inverted solar cells. Hierarchical morphology analysis via grazing-incidence X-ray scattering (GIWAXS) reveals:

- Domain purity : Enhanced with fluorination (PCE increases from 8.30% to 11.3%) .

- Vertical phase distribution : Fluorine improves charge transport by reducing recombination .

Data Contradiction Analysis

Q. Why do computational and experimental binding energies diverge for certain derivatives?

MD simulations may overestimate adsorption due to idealized Fe(110) surfaces. Experimental validation via electrochemical impedance spectroscopy (EIS) accounts for real-surface defects and oxide layers .

Q. How to address discrepancies in melting points across synthetic batches?

Polymorphism or solvent residues (e.g., THF) can alter melting points. Recrystallization from dioxane or ethanol, followed by differential scanning calorimetry (DSC), standardizes thermal profiles .

Methodological Recommendations

- Synthetic Optimization : Screen acyl chlorides with electron-withdrawing groups (e.g., nitro, chloro) to improve yields .

- Structural Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Photochemical Studies : Combine steady-state UV-vis with transient absorption spectroscopy to track degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.